molecular formula C17H18Cl2N6O2 B2500414 7-(3,4-二氯苄基)-3-甲基-8-(哌嗪-1-基)-1H-嘌呤-2,6(3H,7H)-二酮 CAS No. 898420-10-5

7-(3,4-二氯苄基)-3-甲基-8-(哌嗪-1-基)-1H-嘌呤-2,6(3H,7H)-二酮

货号 B2500414
CAS 编号: 898420-10-5
分子量: 409.27
InChI 键: BZANOUCNDKCZSN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "7-(3,4-dichlorobenzyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione" is a structurally complex molecule that appears to be related to a class of compounds known for their potential psychotropic activities. These compounds typically interact with various serotonin receptors and have been studied for their antidepressant and anxiolytic properties. The presence of a piperazine ring and a purine-2,6-dione core is a common feature in this class of compounds, which are often modified to enhance their pharmacological profile .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature, where derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been synthesized and evaluated for their biological activities. These syntheses involve the introduction of various substituents at specific positions on the purine core to modulate the compound's interaction with serotonin receptors . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed, involving multiple steps such as alkylation, amidation, and arylation to introduce the desired substituents.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using molecular modeling techniques to understand their interaction with serotonin receptors. The presence of fluorinated arylpiperazine and the purine-2,6-dione core is crucial for the binding affinity to these receptors. The specific arrangement of substituents and the overall three-dimensional conformation of the molecule play a significant role in its biological activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include reactions that form carbon-nitrogen bonds, such as the coupling of arylpiperazine with the purine core. The introduction of substituents like fluorine or trifluoromethyl groups can significantly alter the compound's electronic properties, potentially affecting its pharmacological profile. The reactivity of these compounds can also be influenced by the presence of electron-withdrawing or electron-donating groups on the aromatic rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as lipophilicity and metabolic stability, are important factors in their pharmacokinetic profiles. These properties have been evaluated using techniques like micellar electrokinetic chromatography (MEKC) and human liver microsomes (HLM) models. The stability of the compound in biological systems and its ability to cross biological membranes are critical for its effectiveness as a drug candidate .

Case Studies

In the case of compound 9, which is structurally similar to the compound , it has shown potential as an antidepressant in the forced swim test (FST) in mice and has exhibited greater potency of antianxiety effects compared to the reference drug diazepam . Another related compound, 21, demonstrated antidepressant-like effects in FST and anxiolytic-like activity in the four-plate test (FPT) in mice . These case studies highlight the therapeutic potential of such compounds and the importance of structural modifications to achieve desired biological activities.

科学研究应用

心血管活性

该化合物及其衍生物在心血管研究中显示出潜力。研究表明,某些类似物显示出强有力的预防性抗心律失常活性和降压效果。例如,观察到具有8-(2-吗啉-4-基乙基氨基)取代基的化合物15等衍生物在实验诱导的心律失常中具有显著的抗心律失常活性(Chłoń-Rzepa等,2004)

血清素和多巴胺受体亲和力

该化合物的衍生物已被合成并在生物学上评估其对血清素(5-HT6、5-HT7)和多巴胺D2受体的亲和力。具有某些结构特征的化合物,如(2,3-二氯苯基)哌嗪基团,被分类为强效的双5-HT6/D2受体配体(Żmudzki等,2015)

抗哮喘活性

研究已经开发了该化合物的衍生物,用于其潜在的抗哮喘活性。这些衍生物已被合成并筛选其扩血管活性,其中一些与标准药物相比显示出显著活性。具有二氯取代基的特定衍生物显示出显著活性,表明它们有望成为抗哮喘化合物(Bhatia et al., 2016)

抑制结核分枝杆菌

该化合物的新型嘌呤连接的哌嗪衍生物已被合成以靶向结核分枝杆菌。它们通过干扰细菌的肽聚糖生物合成来发挥作用,显示出有希望的抗分枝杆菌活性。该系列中的一些化合物显示出比乙胺丁醇等现有临床药物更高的效力(Konduri et al., 2020)

抗血小板药物研究

研究比较了该化合物的衍生物作为潜在抗血小板药物的药代动力学参数。这些衍生物已在兔血浆中进行评估,表明它们有潜力用于抗血小板治疗(Smirnova et al., 2021)

属性

IUPAC Name

7-[(3,4-dichlorophenyl)methyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N6O2/c1-23-14-13(15(26)22-17(23)27)25(9-10-2-3-11(18)12(19)8-10)16(21-14)24-6-4-20-5-7-24/h2-3,8,20H,4-7,9H2,1H3,(H,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZANOUCNDKCZSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCNCC3)CC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(3,4-Dichlorophenyl)methyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。